molecular formula C13H19N3O2 B11806341 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11806341
M. Wt: 249.31 g/mol
InChI Key: INDBZFRRKJGZCK-UHFFFAOYSA-N
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Description

4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a high-value chemical building block designed for advanced research and development, particularly in medicinal and organic chemistry. This compound features a piperazine ring—a nitrogen-containing heterocycle renowned as a privileged scaffold in drug discovery due to its favorable physicochemical properties and presence in numerous therapeutic agents . The molecular structure integrates two key functional groups: a carbaldehyde and a secondary alcohol. The formyl group (carbaldehyde) provides a highly versatile handle for further synthetic elaboration, readily undergoing reactions such as nucleophilic addition and reductive amination to create diverse chemical libraries . The hydroxymethylpyridine moiety contributes to the molecule's potential for molecular recognition and can influence its solubility and bioavailability. Piperazine derivatives are extensively utilized in the synthesis of compounds with a wide range of pharmacological activities. The piperazine core is a common feature in drugs targeting the central nervous system, as well as those with antimicrobial, antifungal, and anticancer properties . As a multifunctional intermediate, this compound is primarily employed in the construction of more complex molecules, particularly for the development of novel heterocyclic systems and potential pharmaceutical candidates. It is For Research Use Only. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-[5-(1-hydroxyethyl)-4-methylpyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C13H19N3O2/c1-10-7-13(14-8-12(10)11(2)18)16-5-3-15(9-17)4-6-16/h7-9,11,18H,3-6H2,1-2H3

InChI Key

INDBZFRRKJGZCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C)O)N2CCN(CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the piperazine moiety. The hydroxyethyl group is then added through a selective hydroxylation reaction. The final step involves the formylation of the piperazine ring to introduce the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form a primary alcohol.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-(5-(1-Carboxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde.

    Reduction: 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity: Research indicates that 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde may exhibit anticancer properties by acting as a ligand for specific receptors involved in tumor growth regulation. Studies have shown that derivatives of piperazine compounds can inhibit cancer cell proliferation, suggesting potential therapeutic roles in oncology.

Antimicrobial Properties: The compound has been investigated for its antimicrobial activity against various bacterial strains. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.

Organic Synthesis

Intermediate in Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the creation of diverse chemical entities that can be utilized in pharmaceuticals and materials science.

Biochemical Assays

Ligand Development: The unique structure of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde makes it suitable for use as a ligand in biochemical assays. Its interactions with specific enzymes or receptors can be studied to understand biochemical pathways and develop new therapeutic agents.

Case Study 1: Anticancer Research

A study published in Medicinal Chemistry explored the effects of piperazine derivatives on cancer cell lines. It was found that compounds similar to 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde inhibited cell growth in various cancer types, including breast and lung cancers. The study highlighted the potential of these compounds in developing novel anticancer therapies.

Case Study 2: Antimicrobial Activity

In another research article from Journal of Antibiotics, the antimicrobial efficacy of piperazine derivatives was evaluated against resistant bacterial strains. The findings indicated that 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant bacteria.

Similar Compounds Overview

Compound NameStructural FeaturesApplications
4-(2-Hydroxyethyl)piperazine-1-carbaldehydeLacks methylpyridinyl groupAntimicrobial
Metronidazole DerivativesContains piperazine ringAntiprotozoal

The comparison shows that while similar compounds may share structural elements, the unique combination of hydroxyethyl and methylpyridinyl groups in 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde enhances its biological activity and application potential.

Mechanism of Action

The mechanism of action of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with structurally related piperazine-1-carbaldehyde derivatives from the evidence:

Compound Name Substituents on Piperazine Ring Molecular Formula Key Functional Groups Reported Activities/Applications References
4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde (Target) 5-(1-Hydroxyethyl)-4-methylpyridin-2-yl C14H20N3O2 Hydroxyethyl, methylpyridine, carbaldehyde Hypothesized: Metabolic modulation N/A
4-(3-Nitrophenyl)piperazine-1-carbaldehyde 3-Nitrophenyl C11H13N3O3 Nitrophenyl, carbaldehyde Intermediate in drug synthesis
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde 5-(tert-Butylthio)-6-methylpyridin-2-yl C15H23N3OS tert-Butylthio, methylpyridine Not reported
4-{[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperazine-1-carbaldehyde Coumarin-linked phenoxyacetyl group C23H22N2O6 Coumarin, methoxy, ketone Not reported
5-(Benzyloxy)-1-methyl-2-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyridin-4(1H)-one Trifluoromethylphenyl, benzyloxy, pyridinone C26H24F3N3O3 Trifluoromethyl, benzyloxy, carbonyl Not reported

Key Observations

Substituent Impact on Reactivity and Solubility :

  • The hydroxyethyl group in the target compound enhances hydrophilicity compared to hydrophobic substituents like tert-butylthio (logP ~2.8 estimated for the target vs. ~3.5 for the tert-butylthio analog) .
  • Nitrophenyl derivatives (e.g., ) are typically less soluble in aqueous media but serve as intermediates for nitro-reduction reactions in drug synthesis.

Biological Activity Trends :

  • Piperazine-carbaldehydes with pyridinyl substituents (e.g., ’s 5-(1-hydroxyethyl)pyridin-2-yl derivative) are linked to antidiabetic and anti-inflammatory applications .
  • Coumarin-linked analogs (e.g., ) may exhibit fluorescence properties, useful in biochemical assays.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves formylation of a pre-functionalized piperazine precursor, analogous to methods in (83% yield for a nitroimidazole derivative) .
  • tert-Butylthio and trifluoromethyl groups (e.g., ) require specialized reagents, increasing synthetic complexity.

Research Findings and Mechanistic Insights

  • Anti-HIV Potential: Nitroimidazole-piperazine derivatives (e.g., ’s compound 4) show anti-HIV activity, suggesting that the target compound’s pyridine-hydroxyl motif could interact with viral proteases or reverse transcriptases .
  • Metabolic Modulation : Thiazolidinedione derivatives with pyridinyl-piperazine scaffolds () are used in diabetes and fatty liver disease, implying that the hydroxyethyl group in the target compound may influence PPAR-γ receptor binding .

Biological Activity

The compound 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is C13H19N3O2 , with a molecular weight of 249.31 g/mol . The compound features a piperazine core substituted with a hydroxyethyl group and a methylpyridinyl moiety, which may influence its biological interactions and activities.

Structural Features

FeatureDescription
Piperazine Core Provides structural stability and facilitates interaction with biological targets.
Hydroxyethyl Group May enhance solubility and bioavailability.
Methylpyridinyl Moiety Potentially involved in receptor binding and modulation of biological pathways.

Research indicates that 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde may act as an inhibitor for specific enzymes or receptors, modulating various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest interactions with:

  • Enzymes : Potential inhibition of key metabolic enzymes.
  • Receptors : Modulation of neurotransmitter receptors, which may affect neural signaling pathways.

Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Antimicrobial Activity : It has been investigated for its potential as a ligand in biochemical assays targeting multidrug-resistant bacteria, particularly through inhibition of efflux pumps like AcrA/AcrB/TolC .
  • Cancer Therapy : Preliminary studies suggest that derivatives of piperazine compounds exhibit anticancer properties by inducing apoptosis in tumor cells .
  • CNS Disorders : The structural characteristics may allow it to interact with neurotransmitter systems involved in various central nervous system disorders .

Antimicrobial Research

A study highlighted the role of piperazine derivatives in reversing multidrug resistance mechanisms in Gram-negative bacteria. The compound's structure allows it to effectively inhibit bacterial efflux pumps, restoring the efficacy of existing antibiotics .

Cancer Cell Studies

In vitro studies demonstrated that related piperazine compounds showed cytotoxic effects against various cancer cell lines. Specifically, compounds exhibited better cytotoxicity compared to standard chemotherapy agents like bleomycin . The structure-activity relationship (SAR) analysis revealed that modifications to the piperazine scaffold could enhance biological activity.

CNS Activity

Research into piperazine derivatives has indicated potential for treating neurodegenerative diseases. Compounds similar to 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial for managing Alzheimer's disease symptoms .

Q & A

Basic: What are the typical synthetic routes for 4-(5-(1-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde?

The synthesis of this compound likely involves multi-step protocols analogous to related piperazine-carbaldehyde derivatives. A common approach includes:

  • Step 1 : Condensation of a pyridine precursor (e.g., 5-(1-hydroxyethyl)-4-methylpyridine) with a piperazine derivative.
  • Step 2 : Formylation of the piperazine ring via the Vilsmeier-Haack reaction (using POCl₃/DMF), a method validated for introducing aldehyde groups in similar heterocycles .
  • Step 3 : Purification via techniques like column chromatography or HPLC to isolate the aldehyde-functionalized product .
    Key challenges include controlling regioselectivity during substitution and minimizing side reactions.

Basic: What spectroscopic and analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyethyl, aldehyde) and confirms piperazine ring conformation .
  • Infrared (IR) Spectroscopy : Detects functional groups (C=O stretch of aldehyde ~1700 cm⁻¹, O-H stretch ~3200–3600 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to verify synthetic accuracy .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects and intermolecular interactions .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Temperature Control : Lower temperatures (0–5°C) during formylation reduce side reactions like over-oxidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in the Vilsmeier-Haack step .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate condensation steps .
  • Real-Time Monitoring : HPLC or TLC tracks intermediate formation, enabling timely adjustments .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

  • Comparative Structural Analysis : Compare activity with analogs (e.g., 4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde) to identify substituent-dependent trends (see Table 1) .
  • Dose-Response Studies : Validate activity across multiple concentrations to rule out assay-specific artifacts.
  • Target Profiling : Use kinase panels or receptor-binding assays to distinguish selective vs. off-target effects .

Table 1 : Structural analogs and their reported activities (adapted from )

CompoundSubstituentActivity
4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehydeBenzoylEnzyme inhibition (IC₅₀ = 2.1 µM)
4-(5-Pyrimidinyl)piperazine-1-carboxylatePyrimidineAnticancer (EC₅₀ = 5.8 µM)

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Simulate binding to receptors (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the aldehyde group and active-site residues .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) to prioritize derivatives .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity to guide structural modifications .

Basic: Which structural features influence the compound’s reactivity and bioactivity?

  • Piperazine Ring : Facilitates hydrogen bonding and cation-π interactions with biological targets .
  • Aldehyde Group : Acts as an electrophilic site for nucleophilic addition (e.g., Schiff base formation) .
  • Hydroxyethyl Substituent : Enhances solubility and modulates metabolic stability via hydrogen bonding .

Advanced: How can derivatives be designed to improve pharmacokinetic properties?

  • Esterification : Replace the aldehyde with a prodrug moiety (e.g., acetal) to enhance oral bioavailability .
  • Heterocycle Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridine ring to improve target affinity .
  • PEGylation : Attach polyethylene glycol chains to the hydroxyethyl group to prolong half-life .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to confirm target engagement .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Mutagenesis Studies : Replace critical active-site residues (e.g., Lys123Ala) to test interaction hypotheses .

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